Product packaging for (Isoquinolin-1-ylsulfanyl)-acetic acid(Cat. No.:CAS No. 7521-25-7)

(Isoquinolin-1-ylsulfanyl)-acetic acid

Cat. No.: B2507583
CAS No.: 7521-25-7
M. Wt: 219.26
InChI Key: PISYQRRSPUEVQL-UHFFFAOYSA-N
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Description

Chemical Significance of Isoquinoline (B145761) Heterocycles in Organic Synthesis

The isoquinoline scaffold is a prominent heterocyclic aromatic organic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org This structural motif is considered a "privileged scaffold" in medicinal chemistry because of its prevalence in a vast number of natural alkaloids and synthetic compounds with a wide array of biological activities. nih.gov The isoquinoline nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in drug discovery and development. chemicalbook.com

The versatility of the isoquinoline ring allows for functionalization at various positions, enabling chemists to modulate the physicochemical and pharmacological properties of the resulting derivatives. nih.gov Synthetic organic chemists have developed numerous methods for the construction of the isoquinoline core, ranging from classic named reactions like the Bischler-Napieralski and Pictet-Spengler syntheses to modern transition-metal-catalyzed approaches. pharmaguideline.comorganic-chemistry.org These synthetic advancements have made a diverse range of isoquinoline derivatives accessible for further investigation. nih.gov

Key Applications of Isoquinoline Derivatives:

Anesthetics: Dimethisoquin is an example of an isoquinoline-based anesthetic. pharmaguideline.com

Antihypertensive agents: Drugs like quinapril (B1585795) and debrisoquine (B72478) are derived from 1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com

Vasodilators: The well-known alkaloid papaverine (B1678415) contains an isoquinoline core. pharmaguideline.com

Other uses: Isoquinolines are also utilized in the manufacturing of dyes, paints, insecticides, and fungicides. wikipedia.orgchemicalbook.com

The Role of Thioether Linkages in Molecular Architecture

A thioether, or sulfide (B99878), is a functional group containing a sulfur atom connected to two alkyl or aryl groups. In molecular architecture, thioether linkages serve as versatile connectors between different parts of a molecule. acsgcipr.org They are valued for their relative stability and specific geometric and electronic properties.

Compared to their oxygen analogs (ethers), thioethers are generally less polar and more lipophilic. This property can be strategically used in drug design to enhance membrane permeability and bioavailability. The thioether bond also offers a degree of conformational flexibility, which can be crucial for the optimal binding of a molecule to its biological target. researchgate.net

The synthesis of thioethers is well-established in organic chemistry, with common methods including the nucleophilic substitution of alkyl halides with thiols (Williamson ether synthesis analog) and Michael additions to α,β-unsaturated carbonyl compounds. acsgcipr.org More recent methods involve metal-catalyzed cross-coupling reactions. acs.org Thioether-containing heterocyclic compounds are being explored as a potential new class of potent anticancer agents. nih.gov

Overview of Carboxylic Acid Derivatives in Medicinal and Synthetic Chemistry Contexts

The carboxylic acid functional group (-COOH) is a cornerstone of organic chemistry and plays a pivotal role in the biological world. nih.gov It is a key constituent of amino acids and is present in a multitude of biologically active molecules. In medicinal chemistry, the carboxylic acid group is often crucial for a drug's interaction with its target, frequently participating in hydrogen bonding or ionic interactions within a receptor's binding site. numberanalytics.com

However, the presence of a carboxylic acid can sometimes lead to unfavorable pharmacokinetic properties, such as poor metabolic stability or limited ability to cross biological membranes. nih.gov To address this, medicinal chemists often employ a prodrug strategy, where the carboxylic acid is temporarily masked as a more lipophilic derivative, such as an ester. wiley-vch.de

Carboxylic acids are also exceptionally versatile synthetic intermediates. numberanalytics.com They can be readily converted into a wide range of derivatives, including:

Esters: Often used to improve bioavailability or as protecting groups.

Amides: Form the backbone of peptides and proteins and are present in many drugs. wiley-vch.de

Acid chlorides and Anhydrides: Highly reactive intermediates used to form other derivatives.

This versatility makes carboxylic acids and their derivatives indispensable tools for the construction of complex organic molecules. numberanalytics.com

Contextualization of (Isoquinolin-1-ylsulfanyl)-acetic Acid within the Landscape of Isoquinoline-Sulfur Derivatives

This compound belongs to a broader class of compounds that feature a sulfur linkage to an isoquinoline ring. The introduction of sulfur-containing functional groups onto the isoquinoline scaffold is a strategy employed to create novel molecular architectures with potentially unique biological activities. Research in this area explores how the combination of the pharmacologically significant isoquinoline core with the versatile thioether linkage can lead to new therapeutic agents.

The specific structure of this compound, with the thioether at the 1-position of the isoquinoline ring, is of particular interest. This position is often a key site for substitution in the development of isoquinoline-based drugs. The acetic acid moiety attached to the sulfur atom introduces a hydrophilic, ionizable group, which can significantly influence the molecule's solubility and its potential interactions with biological targets.

The synthesis of such compounds typically involves the reaction of a thiol-containing precursor with a suitable isoquinoline derivative. For example, the reaction of 1-chloroisoquinoline (B32320) with thioglycolic acid could provide a direct route to this compound. The study of these and related isoquinoline-sulfur derivatives contributes to the expanding field of heterocyclic chemistry and the ongoing search for new bioactive compounds. researchgate.netacs.org

Properties of this compound:

Property Value
CAS Number 7521-25-7
Molecular Formula C11H9NO2S
Molecular Weight 219.26 g/mol
Melting Point 98 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9NO2S B2507583 (Isoquinolin-1-ylsulfanyl)-acetic acid CAS No. 7521-25-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isoquinolin-1-ylsulfanylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c13-10(14)7-15-11-9-4-2-1-3-8(9)5-6-12-11/h1-6H,7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISYQRRSPUEVQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2SCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>32.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Advanced Synthetic Methodologies for Isoquinolin 1 Ylsulfanyl Acetic Acid and Its Chemical Analogs

Strategies for Carbon-Sulfur Bond Formation at the Isoquinoline (B145761) C1 Position

The formation of the carbon-sulfur bond at the C1 position of the isoquinoline ring is a critical step in the synthesis of the target compound. This position is chemically activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogen.

A primary strategy for forging the C1-S bond is through nucleophilic aromatic substitution (SNAr). This approach typically utilizes a 1-haloisoquinoline, such as 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline, as the electrophilic partner. The halogen atom at the C1 position serves as an effective leaving group, facilitating its displacement by a suitable sulfur nucleophile.

The reaction proceeds by the attack of a sulfur-containing nucleophile, such as the hydrosulfide (B80085) anion (SH⁻) or a protected thiol equivalent, at the C1 position of the isoquinoline ring. Thiolate anions, generated from thiols, are particularly powerful nucleophiles for this type of transformation due to the high polarizability and "soft" nature of sulfur. libretexts.orgmsu.edu The general mechanism involves the formation of a Meisenheimer-like intermediate, which then expels the halide ion to restore the aromaticity of the heterocyclic ring, yielding the 1-thio-substituted isoquinoline.

Key Reaction Parameters:

Substrate: 1-Haloisoquinolines (e.g., 1-chloro- or 1-bromoisoquinoline).

Nucleophile: A source of sulfur, such as sodium hydrosulfide (NaSH), thiourea (B124793) followed by hydrolysis, or a specific thiol.

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed to enhance the nucleophilicity of the sulfur reagent.

Conditions: The reaction may be conducted at elevated temperatures to facilitate the substitution.

Table 1: Representative Nucleophilic Displacement Reactions for C1-S Bond Formation
ElectrophileSulfur NucleophileSolventConditionsProduct
1-ChloroisoquinolineSodium thiomethoxideDMF80 °C1-(Methylthio)isoquinoline
1-BromoisoquinolineThiourea, then NaOH(aq)EthanolRefluxIsoquinoline-1-thiol (B1306609)
1-ChloroisoquinolineSodium hydrosulfideDMSO100 °CIsoquinoline-1-thiol

An alternative to direct displacement on a halo-substituted isoquinoline involves the conversion of other functional groups at the C1 position into a thiol. A common and effective precursor for this transformation is isoquinolin-1(2H)-one (isocarbostyril). This lactam can be converted into the corresponding thiolactam, isoquinoline-1(2H)-thione.

The thionation of isoquinolin-1(2H)-one is typically achieved using phosphorus-based reagents, with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) being the most common. These reagents efficiently replace the carbonyl oxygen with a sulfur atom. The resulting isoquinoline-1(2H)-thione exists in tautomeric equilibrium with its thiol form, isoquinoline-1-thiol. Under basic conditions, the thiol tautomer is readily deprotonated to form the isoquinolin-1-thiolate anion, which is the key nucleophilic intermediate for subsequent functionalization.

This method is advantageous as isoquinolin-1(2H)-ones are often readily accessible through various synthetic routes, including the oxidation of isoquinolines or cyclization of appropriate precursors. researchgate.net

Introduction and Functionalization of the Acetic Acid Moiety

Once the isoquinoline-1-thiol or its corresponding thiolate is generated, the next crucial phase is the introduction of the acetic acid side chain.

The most direct method for introducing the acetic acid moiety is the S-alkylation of the isoquinoline-1-thiolate intermediate with a haloacetate ester, such as ethyl bromoacetate (B1195939) or methyl chloroacetate. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. dalalinstitute.com

The thiolate anion, being a potent nucleophile, readily attacks the electrophilic α-carbon of the haloacetate, displacing the halide leaving group. libretexts.orgmsu.edu The reaction is typically carried out in the presence of a base to ensure the complete deprotonation of the isoquinoline-1-thiol.

Reaction Sequence:

Deprotonation: Isoquinoline-1-thiol is treated with a suitable base (e.g., sodium hydroxide (B78521), potassium carbonate, or sodium ethoxide) in a polar solvent to generate the nucleophilic thiolate.

Alkylation: The haloacetate ester is added to the solution, leading to the formation of ethyl or methyl (isoquinolin-1-ylsulfanyl)acetate.

Hydrolysis: The resulting ester is then saponified, typically by heating with an aqueous base (like NaOH or KOH) followed by acidic workup, to yield the final (Isoquinolin-1-ylsulfanyl)-acetic acid.

Table 2: Typical Conditions for S-Alkylation and Hydrolysis
Thiolate PrecursorAlkylating AgentBaseSolventIntermediate ProductHydrolysis ConditionsFinal Product
Isoquinoline-1-thiolEthyl bromoacetateK₂CO₃Acetone (B3395972)Ethyl (isoquinolin-1-ylsulfanyl)acetate1. NaOH(aq), EtOH 2. HCl(aq)This compound
Isoquinoline-1-thiolMethyl chloroacetateNaHTHFMethyl (isoquinolin-1-ylsulfanyl)acetate1. LiOH(aq), THF 2. HCl(aq)This compound

Potential Precursor Strategies:

From a 2-Thioethanol Derivative: Alkylation of the isoquinoline-1-thiolate with 2-chloroethanol (B45725) would yield 2-(isoquinolin-1-ylsulfanyl)ethanol. Subsequent oxidation of the primary alcohol functionality using standard oxidizing agents (e.g., Jones reagent, PCC, or a two-step Swern/Pinnick oxidation) would furnish the desired carboxylic acid.

From a Thioacetonitrile Derivative: Alkylation with chloroacetonitrile (B46850) would produce (isoquinolin-1-ylsulfanyl)acetonitrile. Hydrolysis of the nitrile group under either acidic or basic conditions provides another route to the carboxylic acid. This method is robust and the nitrile group is stable to a wide range of reaction conditions.

Cyclization and Ring-Forming Reactions Relevant to Related Heterocycles

This compound and its ester derivatives are valuable intermediates for the synthesis of more complex, fused heterocyclic systems. The proximity of the carboxylic acid (or ester) functionality and the isoquinoline nitrogen atom allows for intramolecular cyclization reactions, leading to the formation of new rings.

A prominent example is the synthesis of thiazolo[2,3-a]isoquinoline derivatives. The acid-catalyzed intramolecular cyclization of this compound can lead to the formation of a fused thiazolidinone-type ring system. This transformation is analogous to the Bischler-Napieralski slideshare.netwikipedia.orgorganic-chemistry.orgnrochemistry.comresearchgate.netpharmaguideline.comwikipedia.org or Pomeranz-Fritsch wikipedia.orgorganicreactions.orgwikipedia.orgthermofisher.comnumberanalytics.comacs.org reactions, which are cornerstone methods for isoquinoline synthesis itself, but applied here to build an additional ring onto the existing isoquinoline framework.

For instance, treatment of (isoquinolin-1-ylsulfanyl)acetic acid with a strong dehydrating agent, such as polyphosphoric acid (PPA) or trifluoroacetic anhydride (B1165640) (TFAA), could promote an intramolecular acylation. In this proposed mechanism, the carboxylic acid is activated and then attacked by the isoquinoline ring nitrogen (N2), followed by dehydration, to form a new five-membered ring. This results in the formation of a tricyclic system containing both the isoquinoline and a thiazolidinone-like core, which are scaffolds of interest in medicinal chemistry. hilarispublisher.comnih.govnih.govmdpi.comresearchgate.net

Exploration of Green Chemistry Principles in Synthetic Routes

The growing emphasis on sustainable chemical manufacturing has spurred the integration of green chemistry principles into the synthesis of complex molecules like this compound and its analogs. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of sulfur-containing heterocycles and isoquinoline derivatives, the core components of the target molecule, presents significant opportunities for the application of greener methodologies. mdpi.comrasayanjournal.co.in

Key areas of exploration in developing eco-friendly synthetic routes include the use of alternative solvents, energy-efficient reaction activation methods, and innovative catalytic systems.

Green Solvents:

Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents, which pose environmental and health risks. Research into the synthesis of S-heterocycles has demonstrated the viability of replacing these with greener alternatives. mdpi.comnih.govresearchgate.net Water, being non-toxic, non-flammable, and readily available, is an excellent green solvent for many reactions. mdpi.comtsijournals.com For instance, certain cyclization reactions to form sulfur-containing rings have been successfully carried out in aqueous media. mdpi.com

Other promising green solvents include:

Ionic Liquids (ILs): These are salts that are liquid at low temperatures and have negligible vapor pressure, reducing air pollution. They can act as both solvent and catalyst in the synthesis of S-heterocycles. mdpi.com

Deep Eutectic Solvents (DES): Similar to ionic liquids, DES are mixtures of compounds with a lower melting point than the individual components. They are often biodegradable and can be prepared from inexpensive starting materials.

Polyethylene Glycols (PEGs): These are non-toxic, biodegradable polymers that can serve as effective reaction media. In some cases, PEG can also act as a catalyst. tsijournals.commonash.eduresearchgate.net

Bio-derived Solvents: Solvents like glycerol (B35011) (a byproduct of biodiesel production) and ethyl lactate (B86563) are derived from renewable resources and are biodegradable. monash.eduresearchgate.net

Alternative Energy Sources:

To enhance reaction rates and reduce energy consumption, alternative energy sources to conventional heating are being explored.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) has become a valuable tool in green chemistry. rasayanjournal.co.innih.gov It offers rapid and uniform heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional methods. rasayanjournal.co.innih.govtsijournals.com The synthesis of various heterocyclic compounds, including quinoline (B57606) and phenothiazine (B1677639) derivatives, has been successfully achieved using microwave irradiation, sometimes even in solvent-free conditions. rasayanjournal.co.innih.gov This technique could be applied to the reaction between isoquinoline-1-thiol and a haloacetic acid derivative to form the target molecule.

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. tandfonline.comnih.govresearchgate.netsemanticscholar.org The cavitation effect produced by ultrasound waves can enhance mass transfer and accelerate reaction rates, often at ambient temperature and pressure. nih.govresearchgate.net This method has been successfully used for the synthesis of a variety of five- and six-membered heterocyclic compounds. tandfonline.comnih.gov

Innovative Catalytic Systems:

The development of novel catalytic systems is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with more efficient and recyclable catalysts.

Catalyst-Free Synthesis: In some instances, reactions can be designed to proceed efficiently without a catalyst, particularly when using green solvents or alternative energy sources. bohrium.com For example, catalyst-free access to isoquinolines has been achieved by reacting 2-ethynylbenzaldehyde (B1209956) with ammonium (B1175870) hydroxide in water. bohrium.com This approach improves the atom economy of the reaction by eliminating the need for a catalyst and simplifying purification.

Non-Metal Catalysis: To avoid the toxicity and cost associated with heavy metal catalysts, non-metal alternatives are being investigated. Iodine, for instance, has been used to catalyze cyclization reactions for the synthesis of isoquinoline derivatives. bohrium.com

The following table summarizes the potential application of green chemistry principles to the synthesis of this compound and its analogs.

Green Chemistry PrincipleMethodologyPotential Application in Synthesis of this compoundAdvantages
Use of Safer Solvents Replacement of VOCs with water, ionic liquids, DES, or PEGs. mdpi.comtsijournals.commonash.eduresearchgate.netmonash.eduPerforming the nucleophilic substitution reaction between isoquinoline-1-thiol and an acetic acid derivative in an aqueous system or an ionic liquid.Reduced toxicity, improved safety, potential for biodegradability, and easier product separation. mdpi.comtsijournals.com
Energy Efficiency Microwave-assisted synthesis. rasayanjournal.co.innih.govtsijournals.comAccelerating the S-alkylation step using microwave irradiation.Drastically reduced reaction times, increased yields, and fewer side products. rasayanjournal.co.innih.gov
Energy Efficiency Ultrasound-assisted synthesis. tandfonline.comnih.govresearchgate.netsemanticscholar.orgPromoting the reaction at lower temperatures using ultrasonic waves.Milder reaction conditions, reduced energy consumption, and high yields. nih.govresearchgate.net
Catalysis Catalyst-free reaction conditions. bohrium.comresearchgate.netDesigning a synthetic route that avoids the need for a catalyst, possibly in a high-polarity green solvent.Higher atom economy, simplified purification, and reduced waste. bohrium.com

By integrating these green chemistry principles, the synthesis of this compound and its chemical analogs can be made more sustainable and environmentally friendly, aligning with the modern imperatives of chemical research and production.

Comprehensive Spectroscopic and Structural Characterization of Isoquinolin 1 Ylsulfanyl Acetic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the interactions of atomic nuclei with an external magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of (Isoquinolin-1-ylsulfanyl)-acetic acid provides crucial information about the number, environment, and coupling of hydrogen atoms. The aromatic protons of the isoquinoline (B145761) ring system are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The methylene (B1212753) protons of the acetic acid side chain (-S-CH₂-COOH) would likely resonate as a singlet in the range of δ 3.5-4.5 ppm. The acidic proton of the carboxylic acid group is anticipated to produce a broad singlet at a significantly downfield chemical shift, often above δ 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.0 - 9.0 m
-S-CH₂- 3.5 - 4.5 s
-COOH > 10.0 br s

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon framework of the molecule. The spectrum would display distinct signals for each unique carbon atom. The carbonyl carbon of the carboxylic acid group is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the isoquinoline ring will resonate in the aromatic region (δ 120-160 ppm). The methylene carbon (-S-CH₂-) is anticipated to appear in the aliphatic region, likely between δ 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
-COOH 170 - 180
Aromatic-C 120 - 160
-S-CH₂- 30 - 50

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton-proton networks within the isoquinoline ring.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the molecule.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the acetic acid side chain to the sulfur atom and the sulfur atom to the C1 position of the isoquinoline ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight of 219.26 g/mol . Fragmentation of the molecular ion would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the entire acetic acid side chain. Fragmentation of the isoquinoline ring itself could also be observed, providing further structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula as C₁₁H₉NO₂S.

Table 3: Expected HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 220.0376
[M+Na]⁺ 242.0195

Note: These values are calculated for the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibration of the carboxylic acid group, which is often superimposed on the C-H stretching bands. A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid. The aromatic C-H stretching vibrations of the isoquinoline ring would appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations within the aromatic system would be observed in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is typically weaker and appears in the fingerprint region.

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Carboxylic Acid) ~1700 Strong, Sharp
Aromatic C-H > 3000 Medium to Weak

X-ray Diffraction Analysis for Solid-State Molecular Structure and Stereochemistry

Interactive Data Table: Placeholder for X-ray Crystallographic Data

ParameterValue
Crystal SystemData not available
Space GroupData not available
a (Å)Data not available
b (Å)Data not available
c (Å)Data not available
α (°)Data not available
β (°)Data not available
γ (°)Data not available
Volume (ų)Data not available
ZData not available
Density (calculated) (g/cm³)Data not available
R-factor (%)Data not available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical formula. For this compound, with a molecular formula of C₁₁H₉NO₂S, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.

The theoretical percentages are:

Carbon (C): 60.26%

Hydrogen (H): 4.14%

Nitrogen (N): 6.39%

Oxygen (O): 14.59%

Sulfur (S): 14.62%

While specific experimental data from elemental analysis of this compound is not available in the reviewed literature, a typical analysis would involve combusting a sample of the compound and quantifying the resulting combustion products (such as CO₂, H₂O, and N₂) to determine the percentages of carbon, hydrogen, and nitrogen. The sulfur content would be determined by other classical methods. The experimentally determined percentages would then be compared to the theoretical values to confirm the purity and empirical formula of the synthesized compound. A close correlation between the experimental and theoretical values, typically within ±0.4%, is considered a confirmation of the compound's elemental composition.

Interactive Data Table: Elemental Analysis Data

ElementTheoretical %Experimental %
Carbon (C)60.26Data not available
Hydrogen (H)4.14Data not available
Nitrogen (N)6.39Data not available

Theoretical and Computational Chemistry Studies of Isoquinolin 1 Ylsulfanyl Acetic Acid

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It is widely employed to determine a molecule's properties by calculating its electron density. mdpi.compnrjournal.com For (Isoquinolin-1-ylsulfanyl)-acetic acid, DFT calculations would provide fundamental insights into its geometry, stability, and electronic characteristics. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), is commonly used for such calculations on organic molecules. scispace.comeajournals.org

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this process would involve calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. This reveals the most stable three-dimensional structure of the molecule, providing precise bond lengths, bond angles, and dihedral angles.

Conformational analysis, an extension of geometry optimization, explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. pnrjournal.com Given the flexible acetic acid side chain attached to the rigid isoquinoline (B145761) core, this compound can exist in multiple conformations. Computational studies would identify the various possible conformers and calculate their relative energies to determine the most predominant and stable forms under given conditions. pnrjournal.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. researchgate.net The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). researchgate.net

The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. eajournals.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more polarizable and more reactive.

Table 1: Illustrative Frontier Molecular Orbital Parameters

ParameterDescriptionCalculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular OrbitalValue not available in literature
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalValue not available in literature
Energy Gap (ΔE)ELUMO - EHOMOValue not available in literature

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These parameters are calculated using the following relationships, based on Koopmans' theorem:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

From these values, several key descriptors can be determined:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. eajournals.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease with which a molecule's electron cloud can be polarized.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. It is defined as ω = χ² / (2η). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.

These descriptors for this compound would help in predicting its behavior in chemical reactions and its potential interactions with biological nucleophiles.

Table 2: Illustrative Global Chemical Reactivity Descriptors

DescriptorFormulaCalculated Value
Electronegativity (χ)(I + A) / 2Value not available in literature
Chemical Hardness (η)(I - A) / 2Value not available in literature
Chemical Softness (S)1 / ηValue not available in literature
Electrophilicity Index (ω)χ² / (2η)Value not available in literature

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. MEP maps are invaluable for identifying the reactive sites of a molecule:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.

Green regions denote areas of neutral or near-zero potential.

For this compound, an MEP map would highlight the electron-rich nitrogen of the isoquinoline ring and the oxygen atoms of the carboxylic acid group as potential sites for electrophilic interaction, while the acidic hydrogen of the carboxyl group would appear as an electron-deficient site.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. pnrjournal.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent like water. pnrjournal.com

An MD simulation of this compound would provide insights into the flexibility of the thioacetic acid linker, the stability of its different conformations in a biological environment, and how it interacts with water molecules or other solutes. This information is crucial for understanding how the molecule behaves in a physiological context before it reaches a potential biological target.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. mdpi.com This method is central to drug discovery for predicting the binding mode and affinity of a potential drug molecule within the active site of a target protein.

In a docking study of this compound, the compound would be treated as a flexible ligand and placed into the binding site of a specific protein target. The docking algorithm would then explore various possible binding poses, rotations, and conformations of the ligand within the site. Each pose is assigned a score based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

The primary goals of such a study would be:

Binding Site Elucidation: To identify the specific amino acid residues in the target protein that interact with the ligand.

Interaction Analysis: To detail the types of non-covalent interactions formed, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the ligand-receptor complex.

Binding Affinity Prediction: To estimate the strength of the interaction, which helps in ranking potential drug candidates.

The results would be visualized to show the 3D orientation of this compound within the protein's active site, providing a structural hypothesis for its mechanism of action.

Table 3: Illustrative Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Hypothetical Target AValue not available in literaturee.g., Arg120, Ser530e.g., Hydrogen Bond, Hydrophobic
Hypothetical Target BValue not available in literaturee.g., Tyr355, Trp86e.g., Pi-Stacking, Hydrogen Bond

Despite a comprehensive search for computational studies on the spectroscopic parameters of this compound, no specific theoretical or computational research dedicated to predicting the spectroscopic properties of this particular compound could be located in the public domain.

General methodologies for such predictions are well-established within the field of computational chemistry. Typically, density functional theory (DFT) calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or higher, are used to model the vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. These computational approaches can provide valuable insights into the relationships between molecular structure and spectroscopic behavior.

For instance, in studies of similar heterocyclic compounds, researchers have successfully used these methods to assign vibrational modes and predict chemical shifts. However, the absence of specific published data for this compound prevents the inclusion of detailed research findings and data tables as requested.

Therefore, section 5.4 on the Computational Prediction of Spectroscopic Parameters for this compound cannot be substantively completed at this time.

Structure Activity Relationship Sar Concepts Applied to Isoquinolin 1 Ylsulfanyl Acetic Acid Derivatives

Design Principles for Modulating Molecular Interactions

The design of (Isoquinolin-1-ylsulfanyl)-acetic acid derivatives is guided by fundamental principles of molecular recognition, which involves optimizing the non-covalent interactions between the ligand and its biological target, typically a protein or enzyme. These interactions are primarily driven by hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

The this compound scaffold contains several key functional groups that can participate in these interactions:

Isoquinoline (B145761) Ring System : The aromatic rings provide a scaffold for hydrophobic (lipophilic) interactions and can engage in π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding pocket. The nitrogen atom at position 2 is a weak base and can act as a hydrogen bond acceptor. wikipedia.org

Sulfur Atom : The sulfide (B99878) linker is not merely a spacer. Its lone pairs of electrons can act as weak hydrogen bond acceptors. The sulfur atom's size and polarizability can also contribute to van der Waals and other non-covalent interactions.

Carboxylic Acid Group : This is a critical functional group for forming strong interactions. In its deprotonated (carboxylate) form, it can form powerful ionic bonds (salt bridges) with positively charged amino acid residues like lysine, arginine, or histidine. The carbonyl oxygen and hydroxyl group can also act as hydrogen bond acceptors and donors, respectively. Studies on structurally related quinoline (B57606) carboxylic acids have highlighted the strict requirement of the carboxylic acid moiety for biological activity. nih.gov

Effective drug design aims to position these functional groups optimally within the target's binding site to maximize the strength and number of these favorable interactions, thereby enhancing binding affinity.

Impact of Isoquinoline Core Modifications on Molecular Recognition

Modifications to the isoquinoline core are a primary strategy for exploring the SAR and optimizing the activity of this class of compounds. The introduction of various substituents at different positions on the bicyclic ring system can profoundly influence the molecule's electronic properties, steric profile, and ability to form specific interactions. nih.gov The isoquinoline scaffold provides multiple positions (e.g., C-3, C-4, C-5, C-6, C-7, C-8) for substitution.

General SAR trends observed in various classes of isoquinoline derivatives suggest the following:

Electronic Effects : Introducing electron-withdrawing groups (e.g., halogens like -Cl, -F, or nitro groups like -NO₂) or electron-donating groups (e.g., methoxy (B1213986) -OCH₃, methyl -CH₃) can alter the electron density of the aromatic system. This can modulate the strength of π-π stacking interactions and influence the pKa of the isoquinoline nitrogen.

Steric Effects : The size and shape of substituents are critical. Bulky groups can either provide additional beneficial van der Waals contacts if they fit into a corresponding hydrophobic pocket or cause steric hindrance that prevents the ligand from binding effectively.

Additional Binding Interactions : Substituents can introduce new functional groups capable of forming hydrogen bonds or other interactions. For example, a hydroxyl (-OH) or amino (-NH₂) group can provide new hydrogen bond donor/acceptor sites.

The following table illustrates the potential impact of various substitutions on the isoquinoline core based on established medicinal chemistry principles.

Modification Position Substituent (R) Rationale for Modification Predicted Impact on Molecular Recognition
C-4-CH₃, -ClExplores steric and electronic effects near the side chain attachment point.Small alkyl groups may enhance hydrophobic interactions; halogens can alter electronics and form halogen bonds.
C-5-OCH₃, -FProbes a pocket adjacent to the fused benzene (B151609) ring.Methoxy group may act as a hydrogen bond acceptor; fluorine can improve metabolic stability and binding affinity.
C-6 / C-7-OH, -OCH₃Mimics substitution patterns found in many natural isoquinoline alkaloids.Can introduce new hydrogen bonding opportunities and modulate solubility and electronic properties.
C-7-PhenylIntroduces a large, hydrophobic group to probe for a larger binding pocket.May significantly increase binding affinity through extensive hydrophobic and π-stacking interactions if the pocket accommodates it.
C-8-Cl, -CF₃Investigates the impact of electron-withdrawing groups on the benzene portion.Can influence the overall electronic character of the ring system and potentially engage in specific interactions.

This table is illustrative and the actual effects would depend on the specific biological target.

Influence of the Sulfanyl (B85325) Acetic Acid Side Chain on Binding Affinity and Selectivity

The sulfanyl acetic acid side chain at the C-1 position is a key determinant of the molecule's interaction with its target. Both the linker and the terminal carboxylic acid group play crucial roles.

The Sulfur Linker : The thioether linkage provides flexibility, allowing the carboxylic acid to adopt various orientations to find an optimal binding position. The C-S-C bond angle (typically around 100-105°) and rotational freedom around the C-S bonds influence the conformational possibilities of the side chain. Replacing the sulfur atom (e.g., with an oxygen atom - ether, or a methylene (B1212753) group - alkyl) would significantly alter the geometry and electronic character of the linker, impacting activity.

The Acetic Acid Moiety : As mentioned, the carboxylic acid is a powerful anchoring group. Its ability to form strong, directed ionic and hydrogen bonds often makes it essential for high-affinity binding. The hydrophilic and charged nature of this group can also enhance water solubility. nih.gov The importance of this acidic function is well-documented in other heterocyclic acid derivatives. nih.govlpnu.ua

Modifications to this side chain can be used to fine-tune binding affinity and selectivity, as illustrated in the table below.

Side Chain Modification Example Structure Rationale for Modification Predicted Impact on Binding Affinity and Selectivity
Chain Elongation-(S)-(CH₂)₂-COOHVaries the distance between the isoquinoline core and the carboxylate anchor.Optimal length is target-dependent; a longer or shorter chain may improve or worsen the alignment of key interaction groups.
Chain Branching-(S)-CH(CH₃)-COOHIntroduces steric bulk on the linker to probe the shape of the binding channel.May increase affinity by filling a small hydrophobic pocket or decrease it due to steric clash. Can introduce chirality.
Esterification-(S)-CH₂-COOCH₃Masks the acidic proton and removes the negative charge.Drastically reduces affinity if an ionic interaction is critical; can be used to create prodrugs to improve cell permeability.
Bioisosteric Replacement-(S)-CH₂-P(O)(OH)₂Replaces the carboxylic acid with a phosphonic acid, altering geometry and pKa.May form different or stronger interactions with basic residues in the binding site.
Amide Formation-(S)-CH₂-CONH₂Replaces the hydroxyl of the carboxylic acid with an amino group.Changes the group from a hydrogen bond donor/acceptor to primarily a donor, altering the hydrogen bonding pattern.

This table is illustrative and the actual effects would depend on the specific biological target.

Conformational Flexibility and Steric Effects in Molecular Design

Conformational Flexibility : The single bonds in the sulfanyl acetic acid side chain (C1-S, S-CH₂, CH₂-COOH) allow for significant rotational freedom. This flexibility can be advantageous, as it allows the molecule to adapt its conformation to fit the topology of a binding site (an "induced fit" model). However, high flexibility can also be detrimental. A molecule that can adopt many low-energy conformations in solution pays a larger entropic penalty upon binding, as it becomes locked into a single bioactive conformation. This can lead to weaker binding affinity. A common strategy in drug design is to introduce conformational constraints, such as rings or double bonds, to pre-organize the molecule into its bioactive conformation, thereby reducing the entropic cost of binding.

Steric Effects : Steric hindrance occurs when the physical bulk of atoms or substituents prevents the molecule from achieving its optimal binding pose. For example, introducing a large substituent on the isoquinoline core at a position close to the binding site entrance could block the molecule from entering. Similarly, a bulky group on the side chain could clash with the walls of the binding pocket. SAR studies often involve systematically increasing the size of substituents to map the steric boundaries of the target's active site. A sharp drop in activity upon the introduction of a slightly larger group often indicates a "steric wall" and provides valuable information about the shape and size of the binding pocket. nih.gov

By carefully balancing flexibility and rigidity, and by optimizing the size and placement of substituents to avoid steric clashes while maximizing favorable contacts, medicinal chemists can refine the structure of this compound derivatives to achieve potent and selective biological activity.

Emerging Research Directions and Future Prospects for Isoquinolin 1 Ylsulfanyl Acetic Acid

Development of Novel and Efficient Synthetic Routes

The synthesis of (Isoquinolin-1-ylsulfanyl)-acetic acid and its derivatives is pivotal for enabling broader investigation. Current synthetic strategies for similar compounds often rely on classical methods that may have limitations in terms of yield, scalability, and environmental impact. Future research will likely focus on the development of more sophisticated and efficient synthetic pathways.

One promising direction is the use of transition-metal-catalyzed cross-coupling reactions. organic-chemistry.org These methods could enable the direct and selective formation of the C-S bond between an isoquinoline (B145761) precursor and a mercaptoacetic acid derivative. Microwave-assisted organic synthesis represents another avenue for improving reaction efficiency, often leading to significantly reduced reaction times and increased yields compared to conventional heating methods. organic-chemistry.org The development of one-pot synthesis protocols, where multiple reaction steps are carried out in a single reaction vessel, would further enhance the efficiency and cost-effectiveness of producing these compounds. organic-chemistry.orgthieme-connect.de

Synthetic ApproachPotential AdvantagesKey Areas for Development
Transition-Metal Catalysis High selectivity, broad functional group toleranceCatalyst design, optimization of reaction conditions
Microwave-Assisted Synthesis Rapid reaction times, improved yields organic-chemistry.orgScale-up feasibility, solvent screening
One-Pot Reactions Increased efficiency, reduced waste nih.govTandem reaction design, catalyst compatibility
Flow Chemistry Precise reaction control, enhanced safetyReactor design, process optimization

Future synthetic work will also likely explore the generation of diverse libraries of this compound analogs. This could be achieved through combinatorial chemistry approaches, allowing for the rapid synthesis of a wide range of derivatives with varied substituents on the isoquinoline ring and the acetic acid moiety. Such libraries would be invaluable for structure-activity relationship (SAR) studies in various applications.

Application of Advanced Analytical and Characterization Techniques

A thorough understanding of the structural and physicochemical properties of this compound is crucial for its development. While standard techniques such as NMR and mass spectrometry are fundamental, the application of more advanced analytical methods will provide deeper insights.

High-resolution mass spectrometry (HRMS) will be essential for the unambiguous confirmation of molecular formulas. amazonaws.com Tandem mass spectrometry (MS/MS) can be employed to elucidate fragmentation patterns, which is valuable for structural characterization and for identifying metabolites in biological studies. nih.gov Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be critical for the complete assignment of proton and carbon signals, especially for more complex derivatives. scielo.br For solid-state characterization, X-ray crystallography will provide definitive information on the three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. researchgate.net This information is vital for understanding the compound's behavior in the solid state and for computational modeling studies.

Analytical TechniqueInformation GainedFuture Applications
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition amazonaws.comConfirmation of synthesis, metabolite identification
Tandem Mass Spectrometry (MS/MS) Structural fragmentation patterns nih.govStructural elucidation, metabolic pathway studies
2D NMR Spectroscopy (COSY, HSQC, HMBC) Detailed structural connectivity scielo.brUnambiguous structure determination of complex analogs
X-ray Crystallography 3D molecular structure, packing researchgate.netSolid-state characterization, computational model validation
Thermal Analysis (TGA, DSC) Thermal stability, phase transitionsMaterial property assessment

Furthermore, techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability and phase behavior of this compound and its derivatives, which is particularly important for materials science applications.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the design and discovery of new molecules. nih.gov For this compound, these computational tools can be leveraged to accelerate the identification of derivatives with desired properties, thereby reducing the time and cost associated with experimental screening. nih.gov

ML models can be trained on existing datasets of isoquinoline-containing compounds to predict a range of properties, including biological activity, toxicity, and physicochemical parameters. japsonline.comacs.org Quantitative Structure-Activity Relationship (QSAR) models, for instance, can identify the key structural features that influence a particular biological outcome. japsonline.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be employed to design novel this compound derivatives with optimized properties. nih.gov These models can explore a vast chemical space to propose new structures that are likely to be active and possess favorable drug-like characteristics. mdpi.com

AI/ML ApplicationObjectivePotential Impact
QSAR Modeling Predict biological activity and properties japsonline.comPrioritize synthesis of promising compounds
Generative Models (RNNs, GANs) Design novel derivatives with desired features nih.govAccelerate the discovery of lead compounds
ADMET Prediction Forecast absorption, distribution, metabolism, excretion, and toxicityEarly identification of compounds with poor pharmacokinetic profiles
Reaction Prediction Optimize synthetic routesImprove the efficiency of chemical synthesis

AI can also play a significant role in predicting synthetic routes for novel derivatives, helping chemists to devise the most efficient and practical methods for their preparation. nih.gov The application of these in silico techniques will undoubtedly be a key driver in the future exploration of the chemical space around the this compound scaffold.

Exploration of New Chemical Reactivity Profiles and Transformations

The unique combination of an isoquinoline ring, a thioether linkage, and a carboxylic acid group in this compound offers a rich landscape for exploring novel chemical transformations. The isoquinoline moiety itself can undergo various reactions, including electrophilic substitution on the benzene (B151609) ring and reactions at the nitrogen atom. amerigoscientific.comshahucollegelatur.org.in

The thioether linkage is susceptible to oxidation, which could lead to the corresponding sulfoxide (B87167) and sulfone derivatives. These oxidized forms may exhibit distinct biological activities and physicochemical properties. The carboxylic acid group provides a handle for a wide range of modifications, such as esterification, amidation, and conversion to other functional groups. These transformations would allow for the fine-tuning of properties like solubility, lipophilicity, and biological target engagement.

Future research could also investigate the potential for intramolecular cyclization reactions, which could lead to the formation of novel polycyclic heterocyclic systems. The development of new catalytic methods for the functionalization of the isoquinoline ring in the presence of the thioacetic acid side chain will also be an important area of research.

Expansion into Materials Science and Supramolecular Chemistry Applications

Beyond its potential in medicinal chemistry, the structural features of this compound make it an attractive candidate for applications in materials science and supramolecular chemistry. The planar, aromatic isoquinoline core can participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. amerigoscientific.com

The carboxylic acid group can engage in hydrogen bonding, providing another important intermolecular interaction for the construction of supramolecular architectures. brighton.ac.uk The ability of the nitrogen atom and the sulfur atom to coordinate with metal ions opens up the possibility of using this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers. amerigoscientific.com These materials have potential applications in gas storage, catalysis, and sensing.

The photophysical properties of isoquinoline derivatives are also of significant interest. nih.govresearchgate.netresearchgate.netmdpi.comrsc.org By introducing appropriate functional groups, it may be possible to develop fluorescent materials based on the this compound scaffold for use in organic light-emitting diodes (OLEDs) or as fluorescent probes for biological imaging. numberanalytics.comacs.org

Application AreaRelevant Molecular FeaturesPotential Uses
Supramolecular Chemistry Aromatic core, hydrogen bonding, metal coordination sitesSelf-assembling materials, gels, liquid crystals
Materials Science π-conjugated system, potential for functionalizationOrganic electronics, fluorescent probes, sensors numberanalytics.comacs.org
Coordination Chemistry N and S donor atomsMetal-organic frameworks (MOFs), catalysts amerigoscientific.com

The exploration of these new frontiers will undoubtedly unlock the full potential of this compound and its derivatives, paving the way for exciting discoveries and innovations in a wide range of scientific disciplines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.